molecular formula C10H14ClN5 B1433097 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride CAS No. 1384428-66-3

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

Cat. No. B1433097
M. Wt: 239.7 g/mol
InChI Key: GAOUFCAISWXUIM-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride, also known as MPPC hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One stream of research focuses on the facile synthesis and characterization of novel heterocyclic derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, and their evaluation as antimicrobial agents. These compounds are synthesized through reactions involving 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides or other pathways, showing potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Biological Activity and Cytotoxicity

Another area of interest is the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazole, incorporated with various substituents, and the study of their antibacterial, antifungal activities, and cytotoxicity against cancer cells. This highlights the potential of such compounds in medical research and drug development (Al-Adiwish et al., 2017).

Corrosion Inhibition

Moreover, pyrazine derivatives have been investigated for their application in corrosion inhibition. Studies on pyranopyrazole derivatives for mild steel in HCl solution demonstrate the effectiveness of these compounds as corrosion inhibitors, a valuable property for industrial applications (Yadav et al., 2016).

Hydrophobicity Studies

Research on pyrazine rings' substituents' hydrophobicity constants derived from RP-HPLC studies sheds light on their physicochemical properties. These findings contribute to understanding the physicochemical properties of biologically active pyrazines, which is crucial for the design of new drugs and materials (Kučerová-Chlupáčová et al., 2008).

Novel Heterocycles Synthesis

The development of a catalyst-free combinatorial library of novel heterocyclic derivatives, such as 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile, demonstrates innovative approaches to synthesizing complex molecules with potential biological activities (Kumaravel & Vasuki, 2009).

properties

IUPAC Name

3-(3-methylpiperazin-1-yl)pyrazine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-8-7-15(5-4-12-8)10-9(6-11)13-2-3-14-10;/h2-3,8,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOUFCAISWXUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CN=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

CAS RN

1384428-66-3
Record name 2-Pyrazinecarbonitrile, 3-(3-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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